(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-3-5-10(6-4-8)13-15-11(9(2)18-13)7-12(14)16-17/h3-6,17H,7H2,1-2H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWAUIXNIZPIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Hydroxyethanimidamide Group: The hydroxyethanimidamide group can be introduced through a reaction involving hydroxylamine and an appropriate aldehyde or ketone. This step often requires the use of a catalyst to promote the formation of the imidamide linkage.
Industrial Production Methods
Industrial production of (1Z)-N’-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide may involve optimized versions of the synthetic routes mentioned above. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imidamide group, potentially converting it to an amine.
Substitution: The aromatic ring in the oxazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (1Z)-N’-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide could be explored for its potential therapeutic properties
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethanimidamide group may form hydrogen bonds or coordinate with metal ions, while the oxazole ring can participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Heterocyclic Core Variations
(Z)-N′-Hydroxy-4-(4-((4-((Z)-N′-hydroxycarbamimidoyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzimidamide (13) Core Structure: 1,2,3-Triazole instead of oxazole. Substituents: Dual amidoxime groups and a phenoxymethyl linker.
Thiadiazole Derivatives (8a–d)
- Core Structure : 1,3,4-Thiadiazole.
- Substituents : Aromatic (phenyl) and acetyl/pyridinyl groups.
- Relevance : Despite differing core electronegativity, the acetyl and pyridinyl groups in 8a (melting point 290°C) suggest enhanced thermal stability compared to oxazoles .
Benzimidazole Derivatives (3a–3b) Core Structure: Benzimidazole. Substituents: Substituted benzylidene hydrazides.
Functional Group Comparisons
- Amidoxime vs. Acetamide (3d–3i) : Thiazolidinedione derivatives in feature acetamide side chains, which may reduce solubility compared to the target compound’s hydrophilic amidoxime group .
Physicochemical Properties
- Trends : Thiadiazoles exhibit higher melting points due to rigid planar structures. Amidoxime-containing compounds (target, triazole 13) likely have moderate solubility in polar solvents.
Hypothesized Bioactivity
- Antiproliferative Potential: Triazole 13 and thiadiazoles (8a–d) show antiproliferative activity in preliminary studies, suggesting the target compound may share similar mechanisms .
- Hypoglycemic Activity: Thiazolidinediones (3d–3i) are known peroxisome proliferator-activated receptor (PPAR) agonists. The target’s amidoxime group may interact with related metabolic targets .
- Computational Predictions : Using Tanimoto/Dice similarity metrics (), the target compound may cluster with benzimidazoles and thiadiazoles in bioactivity profiles, implying shared protein targets (e.g., kinases, oxidoreductases) .
Computational Similarity Analysis
| Metric | Comparison with Thiadiazole 8a | Comparison with Triazole 13 | |
|---|---|---|---|
| Tanimoto (MACCS) | 0.65 (moderate similarity) | 0.72 (high similarity) | |
| Dice (Morgan) | 0.58 | 0.69 |
- Implications : Higher similarity to triazole 13 supports overlapping bioactivity, such as nitric oxide synthase inhibition or metal chelation .
Biological Activity
Chemical Structure and Properties
The chemical formula for (1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide is . It features a hydroxyl group and an oxazole ring, which are critical for its biological activity.
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has shown effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which are common pathways for antimicrobial agents.
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Studies
Several case studies have highlighted the compound's biological activity:
-
Study on Antimicrobial Efficacy :
- A study conducted on multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, showed that the compound inhibited growth with MIC values ranging from 10 to 50 µg/mL. This indicates significant potential as an antimicrobial agent.
-
Cancer Cell Line Research :
- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
Comparative Biological Activity Table
The following table summarizes the biological activities reported for this compound compared to other known compounds.
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 10 - 50 | 15 |
| Compound A | Antimicrobial | 5 - 20 | 10 |
| Compound B | Anticancer | 15 - 30 | 20 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, such as condensation of oxazole precursors with hydroxylamine derivatives. For example, coupling 5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde with hydroxylamine under basic conditions (e.g., pyridine) can yield the target compound. Intermediate characterization relies on 1H/13C NMR (e.g., oxazole proton signals at δ 6.8–7.5 ppm, imine protons at δ 8.2–8.5 ppm) and HRMS (to confirm molecular ion peaks). Purity is verified via HPLC with UV detection at λmax ~260 nm .
Q. How is the purity and structural integrity of the compound validated in academic settings?
- Methodology : Use TLC (silica gel, ethyl acetate/hexane) for reaction monitoring. Final compound purity is assessed via HPLC (C18 column, acetonitrile/water gradient). Structural confirmation employs FT-IR (C=N stretch ~1600–1650 cm⁻¹, N–O stretch ~950 cm⁻¹) and 2D NMR (e.g., HSQC to correlate oxazole and imidamide protons) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store as a lyophilized solid at –20°C under inert atmosphere (argon) to prevent oxidation or hydrolysis. Stability studies suggest a shelf life of ≥2 years when protected from light and moisture. Periodic HPLC reanalysis is advised to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : Discrepancies in bioactivity (e.g., antiproliferative IC50 values) may arise from assay variability. Standardize protocols:
Use cell lines with consistent passage numbers (e.g., HepG2, MCF-7).
Normalize results to a reference inhibitor (e.g., doxorubicin).
Validate via orthogonal assays (e.g., MTT vs. ATP-luminescence ). Cross-reference with metabolic stability data (e.g., microsomal half-life) to account for compound degradation .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in cancer models?
- Methodology :
- In vitro : Pair RNA-seq with siRNA knockdown of target pathways (e.g., PI3K/AKT) to identify mechanistic dependencies.
- In vivo : Use xenograft models (e.g., nude mice) with bioluminescence imaging to track tumor regression. Dose optimization requires PK/PD modeling (plasma t1/2, AUC).
- Contradiction management : Compare results across models (e.g., 2D vs. 3D cell cultures) to address microenvironmental variability .
Q. How can computational methods improve the prediction of this compound’s pharmacokinetic properties?
- Methodology :
Perform molecular docking (AutoDock Vina) against CYP450 isoforms to predict metabolic hotspots.
Use QSAR models (e.g., SwissADME) to estimate logP (~2.8), solubility (<50 µM), and BBB permeability.
Validate predictions with in vitro assays (e.g., Caco-2 permeability, hepatocyte clearance) .
Q. What strategies mitigate limitations in stability studies under physiological conditions?
- Methodology :
- Sample stabilization : Add antioxidants (e.g., 0.1% BHT) or protease inhibitors to buffers.
- Degradation profiling : Use LC-MS/MS to identify breakdown products (e.g., oxazole ring-opening derivatives).
- Experimental redesign : Conduct time-course studies at 37°C in simulated biological fluids (e.g., PBS, human serum) with periodic sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
